molecular formula C13H14F3NO B11861660 3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

Katalognummer: B11861660
Molekulargewicht: 257.25 g/mol
InChI-Schlüssel: DRMJFWNCFSTWCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound characterized by the presence of a trifluoromethyl group and a spiro structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps, starting with the formation of the isobenzofuran and piperidine rings. One common method includes the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . These reactions often require specific reagents such as trifluoromethyl sulfonyl chloride and catalysts like photoredox catalysts under visible light .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to optimize the reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and photoredox catalysts for visible-light-driven reactions . Conditions often involve controlled temperatures and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of scientific research applications:

Eigenschaften

Molekularformel

C13H14F3NO

Molekulargewicht

257.25 g/mol

IUPAC-Name

1-(trifluoromethyl)spiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-9-3-1-2-4-10(9)12(18-11)5-7-17-8-6-12/h1-4,11,17H,5-8H2

InChI-Schlüssel

DRMJFWNCFSTWCW-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12C3=CC=CC=C3C(O2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.